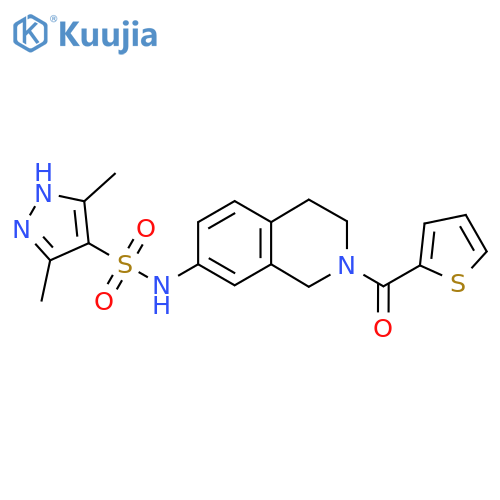Cas no 1286696-44-3 (3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide)

1286696-44-3 structure
商品名:3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide
3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
- AKOS024521664
- 1286696-44-3
- F5834-3063
- VU0523199-1
- 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide
- 3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-pyrazole-4-sulfonamide
-
- インチ: 1S/C19H20N4O3S2/c1-12-18(13(2)21-20-12)28(25,26)22-16-6-5-14-7-8-23(11-15(14)10-16)19(24)17-4-3-9-27-17/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,20,21)
- InChIKey: JWJBLRYJRPNYKM-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NNC=1C)(NC1C=CC2=C(C=1)CN(C(C1=CC=CS1)=O)CC2)(=O)=O
計算された属性
- せいみつぶんしりょう: 416.09768286g/mol
- どういたいしつりょう: 416.09768286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 132Ų
3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5834-3063-1mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-3mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-30mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-2μmol |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-5μmol |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-10mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-4mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-20μmol |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-25mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5834-3063-15mg |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
1286696-44-3 | 15mg |
$89.0 | 2023-09-09 |
3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1286696-44-3 (3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量